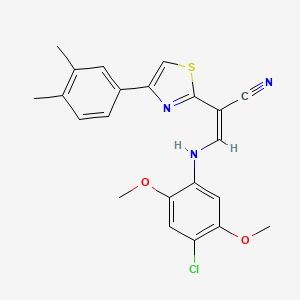

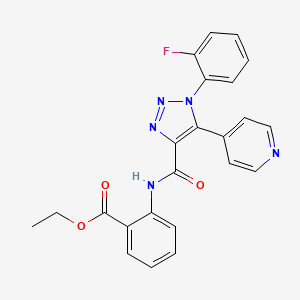

![molecular formula C27H21N3O3S2 B2777046 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361170-69-6](/img/structure/B2777046.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial Agents

The structural motif of benzothiazole is known for its antibacterial properties. Compounds with a benzothiazole nucleus have been synthesized and tested for their efficacy against a range of Gram-positive and Gram-negative bacteria. The presence of the benzothiazole group in the compound suggests potential as an antibacterial agent, which could be explored through in vitro assays to determine its spectrum of activity .

Antitubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular compounds. The synthesis of new benzothiazole-based molecules has been targeted for their activity against Mycobacterium tuberculosis. Given the structure of the compound , it could be investigated for its potential to inhibit the growth of tuberculosis-causing bacteria, comparing its efficacy with standard reference drugs .

Anticancer Properties

Quinazoline derivatives, which share a similar structural framework with the compound , have been studied for their antitumor properties, particularly as inhibitors of tyrosine kinase receptors. These receptors are overexpressed in various cancers, and the compound’s potential as an anticancer agent, especially in early and advanced solid tumors, metastatic bone disease, and leukemia, could be a significant area of research .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. The compound’s unique structure makes it a suitable candidate for QSAR studies to understand the relationship between its structure and potential antibacterial or anticancer activities .

Drug Resistance Mechanisms

Understanding the mechanisms of drug resistance is crucial in developing new therapeutic agents. The benzothiazole moiety has been involved in studies related to the resistance mechanisms of anti-TB and other drugs. Research into how “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide” interacts with drug-resistant strains could provide insights into overcoming resistance .

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Investigating the binding interactions of the compound with various biological targets can reveal its potential as a lead compound in drug discovery .

Synthetic Pathways Exploration

The compound’s synthesis involves several pathways, including diazo-coupling and Knoevenagel condensation. Exploring these synthetic pathways can lead to the discovery of more efficient methods for producing the compound or its analogs, which could have enhanced biological activities .

Pharmacodynamic Versatility

The pharmacodynamic profile of benzothiazole and quinazoline derivatives is broad, encompassing activities such as sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory. Research into the compound’s pharmacodynamics could uncover a wide range of therapeutic applications .

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3S2/c1-30(22-10-3-2-4-11-22)35(32,33)23-16-14-19(15-17-23)26(31)28-21-9-7-8-20(18-21)27-29-24-12-5-6-13-25(24)34-27/h2-18H,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDCMMDLWWOXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

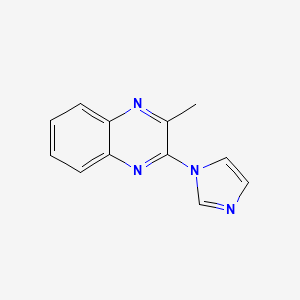

![8-Ethyl-1,6,7-trimethyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2776963.png)

![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)

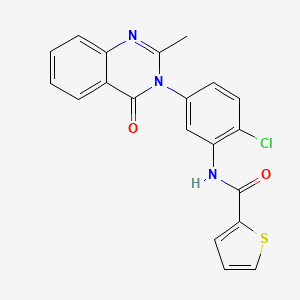

![3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776971.png)

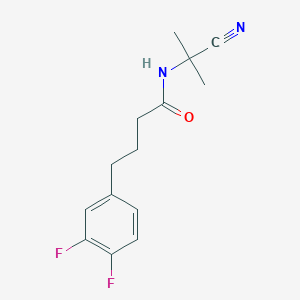

![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)